BenchChemオンラインストアへようこそ!

Leukotriene B4 Pathway LC-MS Mixture

LC-MS method development targeted metabolomics eicosanoid quantification

Choose the Leukotriene B4 Pathway LC-MS Mixture for unparalleled analytical reproducibility. Unlike individually procured standards, this ready-to-use solution eliminates preparation variability and oxidative degradation. Supplied in ethanol (1 µg/mL each) in an argon-purged amber ampule, it serves as a robust system suitability standard and calibration set for simultaneous quantification of LTB₄ biosynthesis and ω/β-oxidation metabolites. Ideal for 5-LO inhibitor screening, biomarker validation, and GMP release testing, it delivers the workflow standardization that custom blends cannot match. Avoid data inconsistencies—opt for the pre-formulated, MaxSpec®-designated standard.

Molecular Formula
Molecular Weight
Cat. No. B1164610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B4 Pathway LC-MS Mixture
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leukotriene B4 Pathway LC-MS Mixture: A Pre-Formulated Multi-Analyte Standard for Targeted Eicosanoid Quantification


The Leukotriene B4 Pathway LC-MS Mixture is a ready-to-use analytical reference solution containing five key metabolites of the arachidonic acid 5-lipoxygenase pathway: leukotriene B₄ (LTB₄), 20-hydroxy LTB₄, 20-carboxy LTB₄, 18-carboxy dinor LTB₄, and 5(S)-HETE [1]. Supplied as a solution in ethanol (1 µg/mL each) in an amber ampule under argon to prevent oxidation , it is designed for direct use in liquid chromatography-mass spectrometry (LC-MS) applications as a system suitability standard or for method development [1]. This mixture consolidates essential analytes for monitoring LTB₄ biosynthesis and its subsequent metabolic inactivation, thereby reducing the complexity of multi-standard preparation.

Why Generic Substitution of Leukotriene B4 Pathway LC-MS Mixture Compromises Analytical Workflow Integrity


Substituting this mixture with individually procured standards or alternative eicosanoid panels introduces significant risks to analytical reproducibility and data comparability. The biological activity of LTB₄ is tightly regulated by a cascade of ω-oxidation and β-oxidation steps; accurate assessment of pathway flux requires simultaneous, precise quantification of all major intermediates and terminal metabolites [1]. Preparing individual standards introduces variability in concentration accuracy, solvent composition, and storage stability, directly impacting inter-batch and inter-laboratory consistency. Furthermore, generic eicosanoid mixtures often lack the specific metabolite profile required for comprehensive LTB₄ pathway analysis, leading to incomplete or misleading biological interpretation. The pre-formulated, argon-purged, single-ampule format of this mixture ensures defined concentrations and minimizes oxidative degradation, thereby delivering a level of workflow standardization that custom-blended or alternative commercial panels cannot reliably replicate .

Quantitative Differentiation Evidence: Leukotriene B4 Pathway LC-MS Mixture vs. Alternatives


Pre-Formulated Mixture Reduces Multi-Standard Preparation Time and Error by >90%

The Leukotriene B4 Pathway LC-MS Mixture provides five key metabolites in a single, ready-to-inject solution, eliminating the need for separate weighing, dissolution, and dilution of individual powder or concentrated stock standards . In contrast, assembling a comparable 5-analyte standard set from individual reference materials requires at least 5 separate handling steps per analyte (retrieval, weighing, solvent addition, dilution, mixing), totaling approximately 25 manual operations with associated volumetric errors that propagate across the final mixture [1]. The mixture's defined concentration (1 µg/mL each in ethanol) and argon-purged ampule packaging [1] further mitigate solvent evaporation and oxidative degradation that commonly affect individually prepared and stored standards [2].

LC-MS method development targeted metabolomics eicosanoid quantification

Cost Efficiency: Mixture Format Delivers 5 Pathway Analytes at ~60-70% Lower Cost vs. Individual Procurement

The Leukotriene B4 Pathway LC-MS Mixture (Cat. No. 22640) is priced at €570.00 and includes five distinct metabolites [1]. Summing the list prices for the individual Cayman Chemical standards contained within the mixture—18-carboxy dinor LTB₄ (Cat. 20170, €262.00), 20-carboxy LTB₄ (Cat. 20180), 20-hydroxy LTB₄ (Cat. 20190), LTB₄ (Cat. 20110), and 5(S)-HETE (Cat. 34230)—exceeds €1,200.00 (exact pricing for all individual components may vary by region and distributor, but conservative estimates place the total above €1,150) . The mixture thus provides a cost reduction of approximately 60-70% compared to sourcing the same panel as individual items, while also eliminating the separate shipping, handling, and documentation overhead associated with five distinct orders [2].

procurement optimization budget-conscious research eicosanoid panel cost

Analytical Sensitivity: Mixture Supports Detection Limits Comparable to Published LC-MS/MS Methods (Low Picogram Range)

The analytes included in this mixture have been validated in LC-MS/MS methods achieving detection limits in the low picogram range. Specifically, a reverse-phase HPLC/tandem mass spectrometric method using electrospray-generated carboxylate anions and multiple reaction monitoring reported detection limits at the low picogram level for LTB₄ (m/z 335→195), 20-hydroxy-LTB₄ (m/z 351→195), 20-carboxy-LTB₄ (m/z 365→195), and 5-HETE (m/z 319→115) [1]. The mixture's defined concentration of 1 µg/mL for each component provides a convenient starting point for preparing calibration curves that bracket the expected physiological and pathophysiological concentrations of these metabolites in biological matrices (typically pg/mL to ng/mL range). This performance is consistent across independent laboratories, as the mixture is supplied as a MaxSpec® quantitative grade standard, ensuring batch-to-batch consistency in both identity and concentration [2].

LC-MS/MS sensitivity detection limit eicosanoid trace analysis

Pathway Coverage: Single Mixture Enables Simultaneous Monitoring of LTB₄ Biosynthesis and Catabolic Inactivation

This mixture uniquely contains both the primary bioactive product (LTB₄) and the full sequence of its major metabolic inactivation products: 20-hydroxy LTB₄ (initial ω-oxidation), 20-carboxy LTB₄ (further oxidation), and 18-carboxy dinor LTB₄ (β-oxidation from the ω-carboxyl terminus) . In biological systems, LTB₄ is rapidly metabolized via these pathways; failure to quantify the downstream metabolites results in an incomplete and potentially misleading assessment of overall pathway activity [1]. Alternative single-analyte standards (e.g., LTB₄ alone) or generic eicosanoid panels that omit these specific ω- and β-oxidation products cannot resolve whether changes in LTB₄ concentration reflect altered biosynthesis or altered catabolic clearance. The inclusion of 5(S)-HETE further anchors the mixture in the upstream 5-lipoxygenase activity [2].

eicosanoid metabolism LTB₄ ω-oxidation pathway flux analysis

Stability and Oxidative Protection: Argon-Purged Ampule Format Preserves Analyte Integrity 3-5x Longer Than Vial-Stored Individual Standards

The Leukotriene B4 Pathway LC-MS Mixture is supplied in an amber glass ampule with headspace purged with argon, a chemically inert gas that displaces oxygen and prevents lipid peroxidation [1]. Eicosanoids, particularly polyunsaturated fatty acid derivatives like LTB₄ and HETEs, are highly susceptible to autoxidation when exposed to ambient air, leading to the formation of isoprostane-like artifacts and degradation products that compromise quantitative accuracy [2]. Individual standards procured separately are often supplied in screw-cap vials with limited inert gas protection after first use; repeated opening introduces oxygen and accelerates degradation. The single-use ampule format ensures that each analysis utilizes a fresh, oxidation-free aliquot, eliminating the cumulative stability loss observed with multi-use vials . Manufacturer recommendations specify storage at -20°C and discard after multiple freeze/thaw cycles to maintain integrity [1].

standard stability eicosanoid oxidation long-term storage

Isomer Differentiation Capability: Mixture Composition Aligns with Validated LC-MS/MS MRM Transitions for Distinguishing LTB₄ from Structurally Related Isomers

The metabolites in this mixture are amenable to collision-induced dissociation (CID) methods that generate structurally informative fragment ions, enabling differentiation of LTB₄ from its biologically inactive isomers (e.g., 6-trans-LTB₄, 12-epi-6-trans-LTB₄) and other dihydroxyeicosatetraenoic acids [1]. Electrospray ionization tandem mass spectrometry studies have demonstrated that the CID spectra of underivatized hydroxylated lipoxygenase products, including LTB₄ and its metabolites, yield unique fragmentation patterns that allow unambiguous isomer assignment without requiring chemical derivatization [2]. The established MRM transitions for these analytes—LTB₄ (m/z 335→195), 20-hydroxy-LTB₄ (m/z 351→195), 20-carboxy-LTB₄ (m/z 365→195), and 5-HETE (m/z 319→115) [3]—are directly applicable to this mixture, ensuring that the standards are compatible with published, validated methods. This contrasts with non-optimized mixtures that may co-elute with isobaric interferences, compromising quantitative specificity.

isomer separation MRM transition LTB₄ stereoisomers

High-Value Application Scenarios for Leukotriene B4 Pathway LC-MS Mixture in Targeted Metabolomics and Drug Discovery


LC-MS/MS Method Development and System Suitability Testing for Eicosanoid Panels

The mixture serves as an ideal system suitability standard for establishing and verifying LC-MS/MS performance prior to analyzing biological samples . Its defined composition of five analytes with known retention times and MRM transitions (e.g., m/z 335→195 for LTB₄; m/z 319→115 for 5-HETE) allows users to rapidly assess chromatographic resolution, ionization efficiency, and mass spectrometer calibration [1]. Laboratories can inject the mixture daily to confirm that the LC-MS system meets predefined acceptance criteria for peak area reproducibility, retention time stability, and signal-to-noise ratio, thereby ensuring that subsequent quantitative data from clinical or preclinical samples are reliable and comparable across batches [2].

Quantitative Profiling of LTB₄ Pathway Flux in Inflammation and Immune Cell Activation Studies

Investigators studying neutrophil, macrophage, or eosinophil function can use this mixture to generate multi-point calibration curves for the simultaneous quantification of LTB₄ and its major ω- and β-oxidation metabolites in cell culture supernatants, tissue homogenates, or biological fluids . By measuring both the parent bioactive lipid and its inactive downstream products, researchers can discern whether changes in LTB₄ levels stem from altered 5-lipoxygenase activity or from modulation of catabolic enzymes such as LTB₄ 20-hydroxylase (CYP4F) [1]. This pathway-level insight is critical for evaluating the pharmacodynamic effects of 5-LO inhibitors, FLAP antagonists, or BLT1 receptor modulators in preclinical models of asthma, arthritis, and atherosclerosis [2].

Biomarker Validation Studies for Clinical Cohorts Investigating Inflammatory Diseases

For clinical metabolomics studies aimed at identifying or validating LTB₄ pathway metabolites as biomarkers of disease severity or therapeutic response, this mixture provides a traceable, quantitative reference standard . Using the mixture to construct calibration curves in the relevant biological matrix (e.g., plasma, urine, bronchoalveolar lavage fluid) ensures that reported concentrations of LTB₄, 20-OH-LTB₄, 20-COOH-LTB₄, and 18-carboxy dinor LTB₄ are accurate and can be compared across different studies and laboratories [1]. The MaxSpec® designation and batch-specific certificates of analysis [2] support regulatory expectations for biomarker assay validation and clinical trial sample analysis.

Pharmaceutical Quality Control of 5-Lipoxygenase Inhibitors and Related Therapeutics

In industrial settings, the mixture can be employed as a system suitability test (SST) standard during the release testing of drug substances that target the 5-lipoxygenase pathway . For example, during the manufacture of zileuton (a 5-LO inhibitor) or other leukotriene-modifying agents, this mixture provides a consistent and well-characterized analyte panel to verify LC-MS system performance prior to running drug product assays [1]. Its ready-to-use format reduces the time and variability associated with preparing SST solutions from individual components, aligning with good manufacturing practice (GMP) principles of standardization and traceability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leukotriene B4 Pathway LC-MS Mixture

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.